

The Coordination Chemistry of Potassium Dicyanoaurate(I): A Technical Guide

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Compound of Interest

Compound Name: Potassium dicyanoaurate

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An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Potassium dicyanoaurate(I), $K[Au(CN)_2]$, is a coordination compound of significant interest across various scientific disciplines, from materials science to medicine. Its unique properties, including high stability in aqueous solutions and the linear geometry of the $[Au(CN)_2]^-$ anion, make it a versatile precursor for the synthesis of gold-based materials and a valuable component in electrochemical applications. This technical guide provides a comprehensive overview of the coordination chemistry of **potassium dicyanoaurate(I)**, focusing on its synthesis, structure, reactivity, and applications, with a particular emphasis on quantitative data and detailed experimental protocols.

Physicochemical and Structural Properties

Potassium dicyanoaurate(I) is a white, crystalline solid that is highly soluble in water and sparingly soluble in ethanol.[1][2] The defining feature of this compound is the linear dicyanoaurate(I) anion, $[NC-Au-CN]^-$, where a gold(I) cation is coordinated to two cyanide ligands.[1][3] This linearity has been confirmed by X-ray crystallography.[3]

Table 1: Physical and Chemical Properties of Potassium Dicyanoaurate(I)

Property	Value	Reference(s)
Chemical Formula	$\text{K}[\text{Au}(\text{CN})_2]$	[1]
Molar Mass	288.10 g/mol	[1]
Appearance	White crystalline powder	[1]
Density	3.45 g/cm ³	[1]
Solubility in Water	14.3 g/100 mL	[1]
Gold Content	~68% by weight	[1]

Table 2: Crystallographic Data for Potassium Dicyanoaurate(I)

Parameter	Value	Reference(s)
Crystal System	Rhombohedral	[4]
Space Group	R3	[1][4]
a (Å)	9.74	[4]
α (°)	43.9	[4]
Au-C bond length (Å)	2.12 ± 0.14	[4]
C-N bond length (Å)	1.17 ± 0.20	[4]
K-N distance (Å)	2.78 (average)	[4]
Au-C-N angle (°)	172.8 ± 7.5	[4]

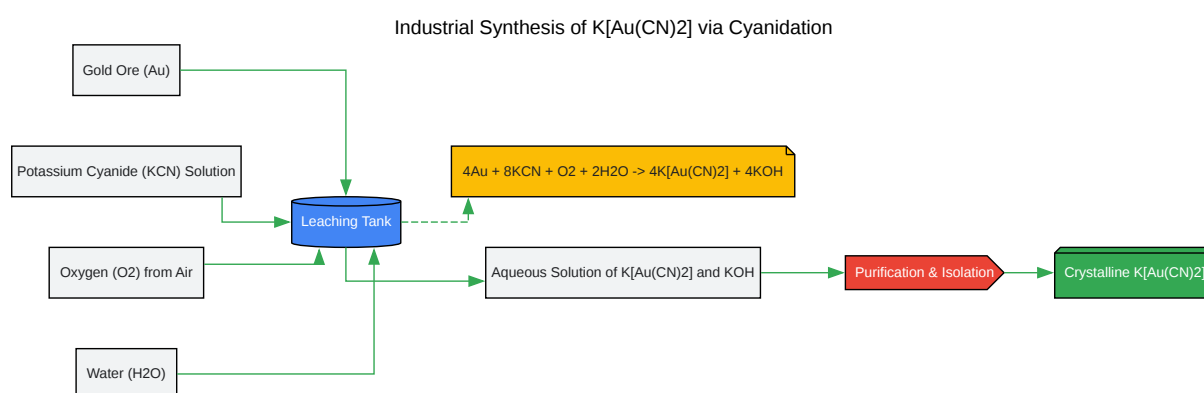
Synthesis of Potassium Dicyanoaurate(I)

The synthesis of **potassium dicyanoaurate(I)** can be achieved through several routes, both on an industrial and laboratory scale. The choice of method often depends on the starting material, desired purity, and scale of the reaction.

Industrial Production: The Cyanidation of Gold

The primary industrial method for producing **potassium dicyanoaurate(I)** is through the cyanidation of elemental gold, a process central to the gold mining industry.[5] This process, described by the Elsner Equation, involves the oxidation of gold in the presence of potassium cyanide and an oxidant, typically oxygen from the air.[5]

Logical Workflow for Industrial Gold Cyanidation



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Industrial synthesis of $K[Au(CN)_2]$.

Laboratory Synthesis

In a laboratory setting, **potassium dicyanoaurate(I)** can be synthesized from gold(I) salts or through the electrochemical dissolution of metallic gold.

This method involves the reaction of a gold(I) salt, such as gold(I) chloride (AuCl), with an excess of potassium cyanide.[5]

Materials:

- Gold(I) chloride (AuCl)
- Potassium cyanide (KCN)
- Distilled water
- Ethanol (for precipitation)

Procedure:

- Dissolution of KCN: In a well-ventilated fume hood, dissolve a twofold molar excess of potassium cyanide in distilled water with stirring. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment.
- Reaction: Slowly add gold(I) chloride powder to the stirred potassium cyanide solution. The reaction is a salt metathesis and complexation: $\text{AuCl} + 2\text{KCN} \rightarrow \text{K}[\text{Au}(\text{CN})_2] + \text{KCl}$.^[5]
- Stirring: Continue stirring the mixture at room temperature for 1-2 hours to ensure the complete formation of the dicyanoaurate complex.
- Filtration: Filter the solution to remove any unreacted starting material or insoluble impurities.
- Precipitation: The **potassium dicyanoaurate(I)** can be isolated by the addition of ethanol to the aqueous solution, as it is less soluble in ethanol-water mixtures.
- Isolation and Drying: Collect the precipitated white crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

An alternative high-purity method is the anodic dissolution of metallic gold in a potassium cyanide solution.^[6]

Apparatus:

- Electrolytic cell with a diaphragm separating the anode and cathode compartments
- Gold anode (high purity)
- Inert cathode (e.g., platinum or stainless steel)

- DC power supply
- Potassium cyanide solution (electrolyte)

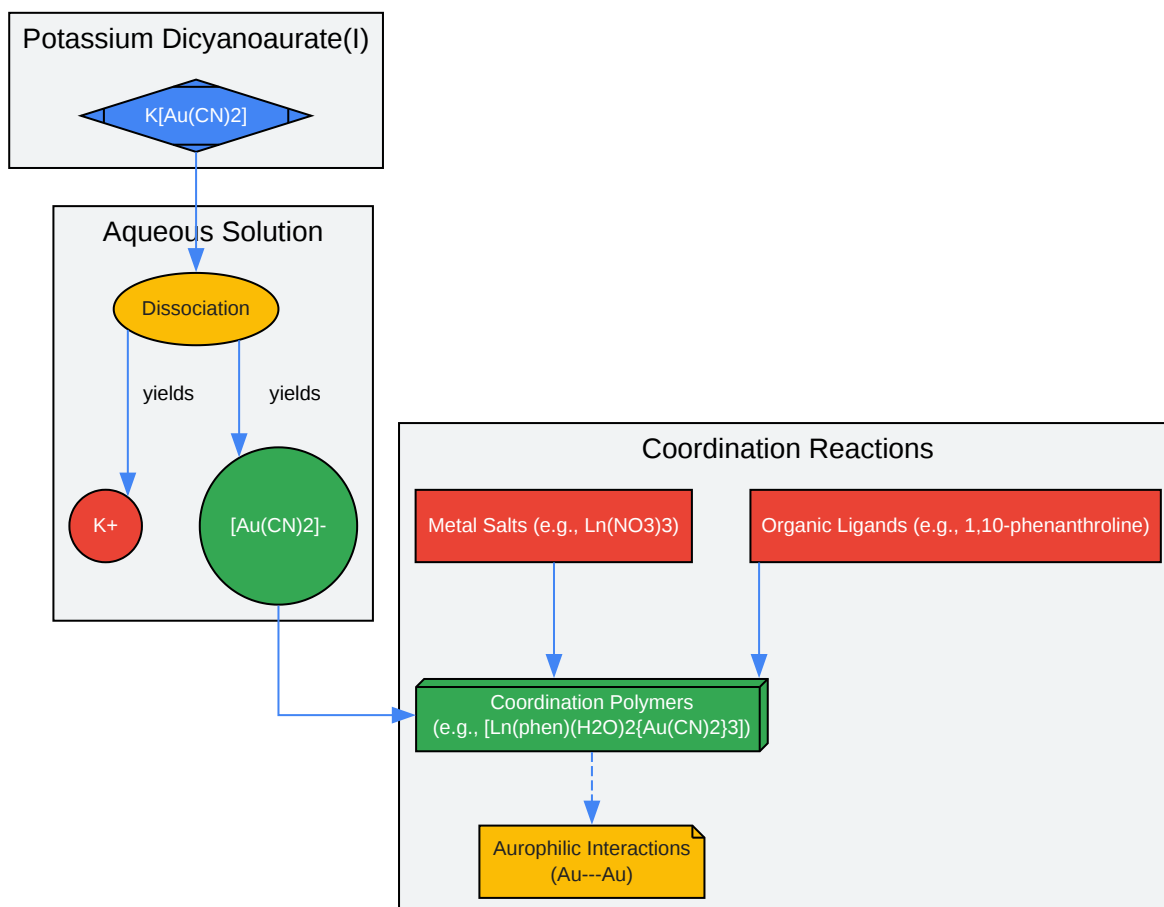
Procedure:

- Cell Setup: Place the gold anode in the anode compartment and the inert cathode in the cathode compartment of the electrolytic cell. The diaphragm is crucial to prevent the cathodic deposition of the dissolved gold.[6]
- Electrolyte: Fill both compartments with an aqueous solution of potassium cyanide.
- Electrolysis: Apply a controlled direct current between the anode and cathode. The gold at the anode will be oxidized and dissolve into the electrolyte, forming the $[\text{Au}(\text{CN})_2]^-$ complex.
- Concentration and Crystallization: The concentration of $\text{K}[\text{Au}(\text{CN})_2]$ in the anolyte will increase over time. The product can be crystallized by cooling the concentrated solution.[6]
- Purification: The mother liquor, after replenishment with KCN, can be reused for subsequent batches.[6]

Coordination Chemistry and Reactivity

The dicyanoaurate(I) anion is a versatile building block in coordination and supramolecular chemistry.[7] Its linear geometry and the presence of nitrogen lone pairs on the cyanide ligands allow for the formation of a wide array of multidimensional complexes and coordination polymers.[7]

Diagram: Role of $\text{K}[\text{Au}(\text{CN})_2]$ in Coordination Chemistry

Coordination Pathways of $\text{K}[\text{Au}(\text{CN})_2]$ 

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Dissociation and coordination of $\text{K}[\text{Au}(\text{CN})_2]$.

A significant aspect of the solid-state chemistry of dicyanoaurate(I) salts is the presence of auophilic interactions, which are weak attractive forces between gold(I) centers.^[7] These interactions play a crucial role in the formation of supramolecular structures.

Applications in Research and Development

Potassium dicyanoaurate(I) is a key compound in several advanced applications, primarily due to its stability and its role as a source of gold(I) ions.

Gold Electroplating

The primary industrial application of **potassium dicyanoaurate(I)** is in gold electroplating.^[1] It serves as the source of gold ions in cyanide-based electrolytes, enabling the deposition of thin, corrosion-resistant gold layers with high electrical conductivity.^[1]

Bath Composition:

- **Potassium Dicyanoaurate(I)**: Provides the gold ions for deposition.
- Potassium Cyanide (excess): Enhances conductivity and anode corrosion.
- Supporting Electrolyte (e.g., phosphate or citrate salts): Acts as a buffer and conductivity aid.

Procedure:

- Substrate Preparation: The substrate to be plated is thoroughly cleaned and degreased to ensure good adhesion of the gold layer.
- Plating Bath: The substrate is immersed in the gold plating bath containing **potassium dicyanoaurate(I)** and other additives.
- Electrolysis: A direct current is passed through the bath, with the substrate acting as the cathode. The $[\text{Au}(\text{CN})_2]^-$ ions are reduced at the cathode, depositing a layer of metallic gold. The overall reaction is: $[\text{Au}(\text{CN})_2]^- + \text{e}^- \rightarrow \text{Au}(\text{s}) + 2\text{CN}^-$.
- Control of Thickness: The thickness of the gold layer is precisely controlled by the current density and the duration of the electroplating process.

Synthesis of Gold Nanomaterials

Potassium dicyanoaurate(I) is a widely used precursor in the synthesis of gold nanoparticles and nanowires.^{[5][6]} Its stability allows for controlled reduction, leading to the formation of nanomaterials with specific sizes and shapes.

Precursor for Coordination Polymers

The dicyanoaurate(I) anion is an excellent building block for the construction of coordination polymers.^[7] By reacting **potassium dicyanoaurate(I)** with various metal salts and organic ligands, a diverse range of multidimensional structures with interesting photoluminescent and magnetic properties can be synthesized.^[8] For example, the reaction with lanthanide nitrate salts and 1,10-phenanthroline leads to the formation of one-dimensional polymeric compounds.^[8]

Spectroscopic and Thermal Properties

Table 3: Spectroscopic Data for Potassium Dicyanoaurate(I)

Spectroscopic Technique	Feature	Wavenumber (cm ⁻¹) / Wavelength (nm)	Reference(s)
Infrared (IR) Spectroscopy	$\nu(\text{C}\equiv\text{N})$ stretch	~2140	^[9]
Raman Spectroscopy	$\nu(\text{C}\equiv\text{N})$ stretch	~2164	^[10]
UV-Vis Absorption (aqueous)	Absorption band	~240	^[8]

Thermal Stability

Potassium dicyanoaurate(I) is stable under normal conditions but will decompose at elevated temperatures. Thermogravimetric analysis (TGA) can be used to study its decomposition profile.

Safety and Toxicology

Potassium dicyanoaurate(I) is highly toxic and must be handled with extreme care.^[1] It is fatal if swallowed, inhaled, or absorbed through the skin.^[1] Importantly, it reacts with acids to release highly toxic hydrogen cyanide gas.^[1] All work with this compound should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

Potassium dicyanoaurate(I) is a cornerstone compound in gold coordination chemistry. Its well-defined structure, predictable reactivity, and commercial availability make it an indispensable tool for researchers and professionals in fields ranging from materials science and nanotechnology to the pharmaceutical industry. A thorough understanding of its properties and handling requirements is essential for its safe and effective use in advancing scientific and technological innovation.

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